PIF8-TAA

Perovskite Solar Cells Hole-Transport Material Open-Circuit Voltage

Poly[[(2,4-dimethylphenyl)imino]-1,4-phenylene(6,12-dihydro-6,6,12,12-tetraoctylindeno[1,2-b]fluorene-2,8-diyl)-1,4-phenylene], commonly referred to as PIF8‑TAA, is an amorphous conjugated polymer semiconductor that integrates an extended polyindenofluorene backbone with triarylamine (TAA) side groups. The indenofluorene unit endows the polymer with a deep highest-occupied-molecular-orbital (HOMO) energy level of approximately –5.51 to –5.52 eV , making it particularly effective as a dopant-free hole-transport material (HTM) in perovskite solar cells (PSCs).

Molecular Formula C74H99N
Molecular Weight 1002.613
CAS No. 1178569-79-3
Cat. No. B565871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIF8-TAA
CAS1178569-79-3
SynonymsPoly[[(2,4-dimethylphenyl)imino]-1,4-phenylene(6,12-dihydro-6,6,12,12-tetraoctylindeno[1,2-b]fluorene-2,8-diyl)-1,4-phenylene]
Molecular FormulaC74H99N
Molecular Weight1002.613
Structural Identifiers
SMILESCCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)C5=CC=C(C=C5)C)C(C6=C3C=CC(=C6)C7=CC=C(C=C7)N(C)C8=C(C=C(C=C8)C)C)(CCCCCCCC)CCCCCCCC)CCCCCCCC
InChIInChI=1S/C74H99N/c1-9-13-17-21-25-29-47-73(48-30-26-22-18-14-10-2)68-52-61(59-36-33-56(5)34-37-59)40-44-64(68)66-54-71-67(55-70(66)73)65-45-41-62(60-38-42-63(43-39-60)75(8)72-46-35-57(6)51-58(72)7)53-69(65)74(71,49-31-27-23-19-15-11-3)50-32-28-24-20-16-12-4/h33-46,51-55H,9-32,47-50H2,1-8H3
InChIKeyNVFXLXFSRJFSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIF8-TAA (CAS 1178569-79-3): A Polyindenofluorene-Triarylamine Copolymer for High-Voltage Perovskite Photovoltaics and Dual-Mode Electrochromic Displays


Poly[[(2,4-dimethylphenyl)imino]-1,4-phenylene(6,12-dihydro-6,6,12,12-tetraoctylindeno[1,2-b]fluorene-2,8-diyl)-1,4-phenylene], commonly referred to as PIF8‑TAA, is an amorphous conjugated polymer semiconductor that integrates an extended polyindenofluorene backbone with triarylamine (TAA) side groups [1]. The indenofluorene unit endows the polymer with a deep highest-occupied-molecular-orbital (HOMO) energy level of approximately –5.51 to –5.52 eV [2], making it particularly effective as a dopant-free hole-transport material (HTM) in perovskite solar cells (PSCs). The same TAA functionality also imparts reversible electrochromic and electrofluorochromic behavior, enabling the polymer to serve as the active layer in inkjet-printed dual-mode displays [3].

Why Broad-Spectrum Hole-Transport Polymers Cannot Replace PIF8-TAA in Applications Requiring Deep HOMO, High VOC, or Dual Electrochromic-Electrofluorochromic Function


Generic triarylamine polymers such as PTAA, P3HT, or small-molecule spiro‑OMeTAD cannot be interchanged with PIF8‑TAA because they occupy fundamentally different positions in both energetic and functional landscapes. PTAA and P3HT possess shallower HOMO levels (–5.14 eV and –4.98 eV, respectively [1]), which limits the achievable open-circuit voltage (VOC) in wide-bandgap perovskite solar cells. P3HT also exhibits its neutral-state absorption in the same spectral region where PIF8‑TAA absorbs in its oxidized state, ruling it out for dual-mode electrochromic/electrofluorochromic architectures that require transparency in the neutral state [2]. Moreover, unlike spiro‑OMeTAD, PIF8‑TAA can be processed by inkjet printing without chemical doping while retaining high coloration efficiency [3]. These differences mean that replacing PIF8‑TAA with a simpler analog inevitably compromises either the photovoltaic voltage output, the optical contrast ratio, or the processability of the final device.

Quantitative Differentiation of PIF8-TAA from PTAA, P3HT, PF8‑TAA, and Spiro‑OMeTAD in Perovskite Photovoltaics, OFETs, and Electrochromic Devices


Deepest HOMO Level Among Polymeric HTMs Enables a 1.31 V VOC in CsPbI2Br Perovskite Solar Cells

In a systematic head-to-head comparison within the same CsPbI2Br mesoscopic perovskite solar cell architecture, PIF8‑TAA delivered the highest average open-circuit voltage (VOC) and power conversion efficiency (PCE) among four polymeric hole-transport materials. The superior VOC directly correlates with its deepest HOMO energy level [1].

Perovskite Solar Cells Hole-Transport Material Open-Circuit Voltage

1.51 V VOC Achieved in CH3NH3PbBr3 Perovskite Solar Cells Surpassing PTAA and P3HT

When integrated as the HTM in methylammonium lead bromide (CH3NH3PbBr3) perovskite solar cells, PIF8‑TAA yielded a VOC of 1.51 V and a PCE of 10.4%, outperforming both PTAA and P3HT under identical device fabrication conditions [1]. This result corroborates the trend seen with CsPbI2Br and confirms that the deep HOMO of PIF8‑TAA is particularly advantageous for wide-bandgap perovskites.

Perovskite Solar Cells Wide-Bandgap Perovskite Open-Circuit Voltage

OFET Hole Mobility of ≈0.04 cm² V⁻¹ s⁻¹ with Silver-Contact Compatibility

In organic field-effect transistor (OFET) configurations, PIF8‑TAA exhibits a hole mobility of approximately 0.04 cm² V⁻¹ s⁻¹ [1]. Notably, PIF8‑TAA-based OFETs are reported to be among the first polytriarylamine-based devices that can be operated with silver source/drain contacts, a feature that paves the way toward fully solution-processed, low-cost transistor fabrication [2].

Organic Field-Effect Transistors Charge-Carrier Mobility Solution-Processed Electronics

Coloration Efficiency of 542 ± 10 cm² C⁻¹ and Sub‑4 s Switching in Inkjet-Printed Electrochromic Devices

PIF8‑TAA-based electrochromic devices fabricated by inkjet printing achieve a coloration efficiency of 542 ± 10 cm² C⁻¹ at 395 nm and switching times below 4 seconds, with an electrochromic contrast of 50 ± 4% in the visible spectrum and a fluorescence contrast ratio of 4.1 ± 0.3 [1]. This combination of fast switching, high coloration efficiency, and dual electrochromic‑electrofluorochromic functionality is enabled by the polymer's intrinsic triarylamine redox chemistry and is not shared by common hole-transport polymers such as P3HT or PTAA.

Electrochromic Devices Coloration Efficiency Inkjet Printing

Extended Indenofluorene Backbone Delivers Superior OFET Mobility Among Polytriarylamines

A systematic study of polytriarylamines with progressively extended fused backbones demonstrated that the polymer derived from the indenofluorene unit (i.e., PIF8‑TAA) shows the highest reported field-effect mobility for a polytriarylamine in an OFET [1]. Density functional theory (DFT) calculations on model oligomers attribute this enhancement to higher calculated reorganization energies for the more extended diindenofluorene units, providing a molecular rationale for the performance ranking within this polymer family.

Polytriarylamine Extended Conjugation DFT Calculation

Anisotropic Optical Alignment via Inkjet Printing Enables Morphology Control Not Demonstrated for PTAA or Spiro‑OMeTAD

PIF8‑TAA can be locally aligned by inkjet printing through tuning of the printing speed and the addition of the solid-solvent crystallization agent 1,3,5‑trichlorobenzene (TCB), producing fibrous structures with tunable anisotropic optical behavior [1]. This processing-induced alignment capability has not been demonstrated for PTAA or spiro‑OMeTAD, which are typically deposited by spin-coating and lack the rheological and crystallization characteristics required for inkjet-induced alignment.

Inkjet Printing Polymer Alignment Anisotropic Optics

Procurement-Relevant Application Scenarios for PIF8-TAA Based on Quantitative Performance Differentiation


High-Voltage (>1.3 V) Wide-Bandgap Perovskite Solar Cells for Tandem and Indoor Photovoltaics

In mesoscopic CsPbI2Br PSCs, PIF8‑TAA enables an average VOC of 1.27 V and a champion VOC of 1.31 V, surpassing P3HT, P‑TAA, and PF8‑TAA [1]. In CH3NH3PbBr3 cells, the VOC reaches 1.51 V, outperforming PTAA and P3HT by 0.16 V and 0.42 V, respectively [2]. These voltage gains directly reduce the number of series-connected cells required in a module, lowering both bill-of-materials cost and resistive power losses. Procurement teams developing tandem or indoor perovskite modules should specify PIF8‑TAA when the target VOC exceeds 1.2 V.

Inkjet-Printed Dual-Mode Electrochromic/Electrofluorochromic Displays and Smart Signage

PIF8‑TAA-based, fully inkjet-printed electrochromic devices deliver a coloration efficiency of 542 cm² C⁻¹, sub-4 s switching, and a fluorescence contrast ratio of 4.1 [1], making the material suitable for low-power, sunlight-readable signage that switches between a transparent neutral state and a deep-red colored/emissive state. Unlike P3HT, which absorbs in its neutral form in the same spectral window, PIF8‑TAA's transparency in the neutral state is critical for dual-mode operation [1].

All-Solution-Processed Organic Field-Effect Transistors with Silver Electrodes

PIF8‑TAA is among the first polytriarylamines demonstrated to operate in OFETs with silver source/drain contacts [1], enabling compatibility with low-cost, solution-processed silver inks. Combined with a hole mobility of ≈0.04 cm² V⁻¹ s⁻¹ [2], this positions PIF8‑TAA as a candidate for fully printed logic circuits and sensor backplanes where gold electrode costs are prohibitive.

Polarization-Sensitive Optical Coatings via Inkjet-Induced Alignment

The demonstrated ability to align PIF8‑TAA into anisotropic fibrous structures by tuning inkjet printing parameters and TCB additive concentration [1] enables the fabrication of polarization-sensitive optical films without mechanical rubbing or photoalignment layers. This capability is not reported for PTAA or spiro‑OMeTAD, making PIF8‑TAA the polymer of choice for printed waveplates, security features, or polarized detectors.

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